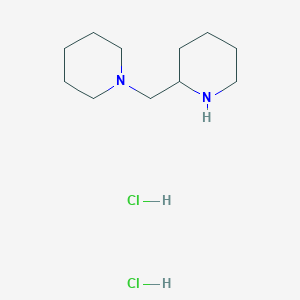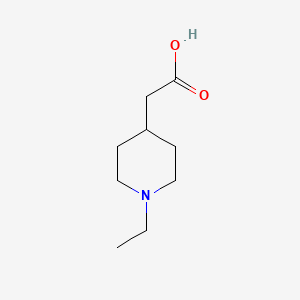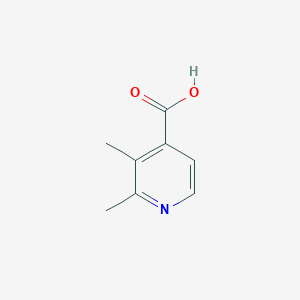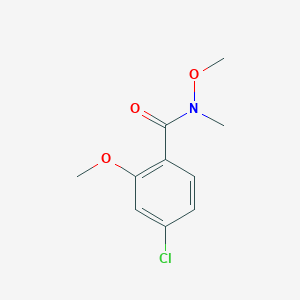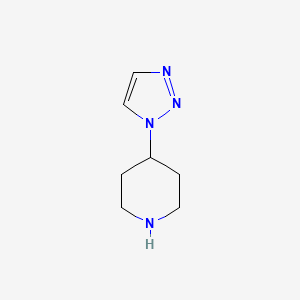
4-(1H-1,2,3-三唑-1-基)哌啶
描述
4-(1H-1,2,3-Triazol-1-YL)piperidine is a chemical compound that features a piperidine ring substituted with a 1H-1,2,3-triazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. The triazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in drug design and other applications.
科学研究应用
4-(1H-1,2,3-Triazol-1-YL)piperidine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer.
Chemical Biology: It serves as a probe in bioorthogonal chemistry for labeling and tracking biomolecules.
Materials Science: The triazole moiety imparts stability and functionality to polymers and other materials.
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalysts.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-Triazol-1-YL)piperidine typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is favored for its efficiency and high yield. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
-
Starting Materials
- Piperidine derivative with an azide group.
- Alkyne derivative.
-
Reaction Conditions
- Copper(I) catalyst (e.g., CuSO4 and sodium ascorbate).
- Solvent (e.g., water, ethanol, or a mixture of both).
- Room temperature or slightly elevated temperatures.
-
Procedure
- Mix the azide and alkyne derivatives in the solvent.
- Add the copper catalyst.
- Stir the reaction mixture until the formation of the triazole ring is complete.
- Purify the product using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of 4-(1H-1,2,3-Triazol-1-YL)piperidine may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness, yield, and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(1H-1,2,3-Triazol-1-YL)piperidine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the piperidine moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the piperidine ring.
作用机制
The mechanism of action of 4-(1H-1,2,3-Triazol-1-YL)piperidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The triazole ring can also participate in coordination with metal ions, influencing the activity of metalloenzymes or metal-based drugs.
相似化合物的比较
Similar Compounds
4-(1H-1,2,4-Triazol-1-YL)piperidine: Similar structure but with a different triazole isomer.
4-(1H-1,2,3-Triazol-1-YL)benzamide: Contains a benzamide group instead of a piperidine ring.
1,2,3-Triazole derivatives: Various compounds with the 1,2,3-triazole ring but different substituents.
Uniqueness
4-(1H-1,2,3-Triazol-1-YL)piperidine is unique due to the combination of the piperidine ring and the 1,2,3-triazole moiety. This combination imparts specific chemical properties and biological activities that are distinct from other triazole derivatives. The piperidine ring enhances the compound’s solubility and bioavailability, making it a valuable scaffold in drug design and other applications.
属性
IUPAC Name |
4-(triazol-1-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-3-8-4-2-7(1)11-6-5-9-10-11/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYXVILDUZLWGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=CN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





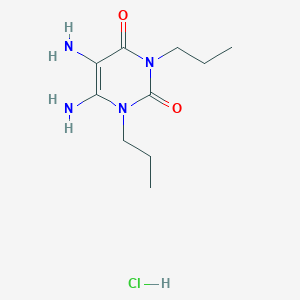
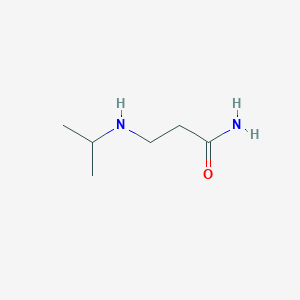

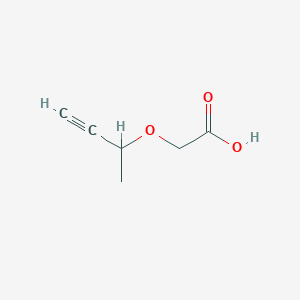
![[2,2'-Bifuran]-5-carboxylic acid](/img/structure/B1342582.png)

